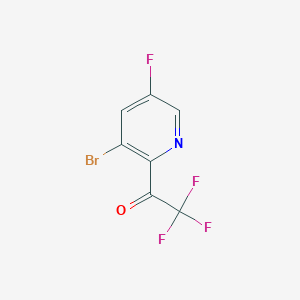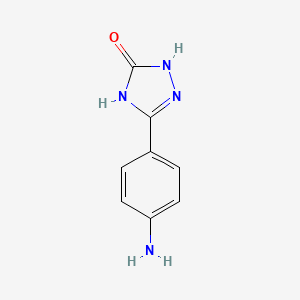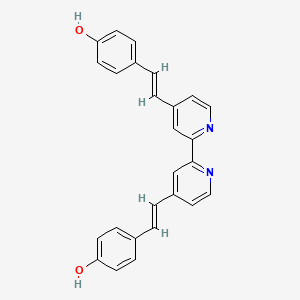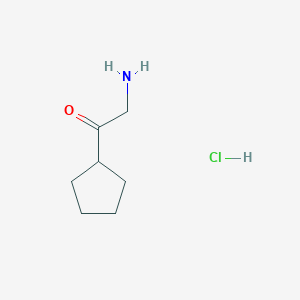
1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone, or BFPTE, is a synthetic organic compound that has recently been investigated for its potential use in a variety of scientific research applications. BFPTE has been found to possess a wide range of biochemical and physiological effects, and is of particular interest to researchers due to its ability to act as a useful reagent in chemical synthesis.
Scientific Research Applications
Radiosynthesis Applications
1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone has been utilized in the radiosynthesis of 2-amino-5-[18F]fluoropyridines. This process involves a palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines, yielding significant yields and demonstrating its applicability in radiochemical synthesis (Pauton et al., 2019).
Synthesis of Haloacetamide Reagents
The chemical has been used in the design and synthesis of [18F]fluoropyridine-based haloacetamide reagents. These reagents, such as 2-bromo-N-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]acetamide, are essential in the labeling of oligonucleotides, contributing significantly to the field of radiopharmaceuticals (Kuhnast et al., 2004).
Chemoselective Amination
The compound is also pivotal in chemoselective amination processes. For example, 5-bromo-2-chloro-3-fluoropyridine, a related compound, has been chemoselectively functionalized under various conditions, demonstrating the versatility and reactivity of such compounds in organic synthesis (Stroup et al., 2007).
Labeling of Macromolecules
1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone plays a role in the fluorine-18 labeling of macromolecules using click chemistry. It has been used to synthesize novel fluoropyridine-based alkynes like FPyKYNE, which are instrumental in this domain (Kuhnast et al., 2008).
Synthesis of Disubstituted Fluoropyridines
The chemical has been employed in the versatile synthesis of disubstituted fluoropyridines and pyridones, highlighting its utility in the preparation of complex organic molecules (Sutherland & Gallagher, 2003).
Conformation and Solvation Studies
Studies on 2,2,2-trifluoroethanol, which shares a similar trifluoroethanone group, have shed light on its conformation and the solvation structure in clusters with fluoropyridines. This research contributes to understanding the interaction dynamics of such compounds (Yamada et al., 2012).
Building Block for Fluorine Compounds
1-Bromo-1-chloro-2,2,2-trifluoroethane, closely related to trifluoroethanone, has been studied as a building block for various fluorine compounds, emphasizing the importance of these compounds in synthetic chemistry (Dmowski, 2011).
properties
IUPAC Name |
1-(3-bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO/c8-4-1-3(9)2-13-5(4)6(14)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVDWNNDTRRNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluoropyridin-2-yl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)
![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)

![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)
![2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B1384537.png)





![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)
![1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384546.png)
![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)
